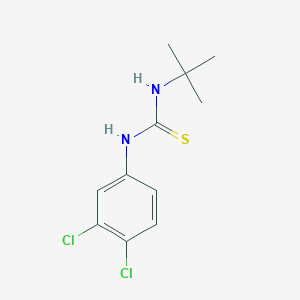![molecular formula C19H23NO4 B5823284 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B5823284.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the activity of GNS by binding to its active site, thereby preventing the biosynthesis of heparan sulfate. This leads to a decrease in the expression of growth factors and cytokines that promote tumor growth and metastasis, ultimately resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have other biochemical and physiological effects. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been shown to inhibit the growth of certain bacteria and viruses, suggesting potential applications in the treatment of infectious diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide in lab experiments is its specificity for GNS, which makes it a useful tool for studying the role of heparan sulfate in various cellular processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide is its relatively low potency compared to other GNS inhibitors, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide. One possible direction is to further investigate its potential use in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its potential use in the treatment of infectious and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide and to optimize its potency and selectivity.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxyphenethylamine with 4-ethoxybenzoyl chloride to form the intermediate product. This intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the growth of cancer cells by targeting the enzyme N-acetylglucosamine-6-sulfatase (GNS), which is involved in the biosynthesis of heparan sulfate. Heparan sulfate plays a crucial role in tumor growth and metastasis, and inhibiting its biosynthesis has been shown to be an effective strategy for cancer treatment.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-24-16-8-6-15(7-9-16)19(21)20-12-11-14-5-10-17(22-2)18(13-14)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZLNJUKIBWNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)


![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)





![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)

![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)